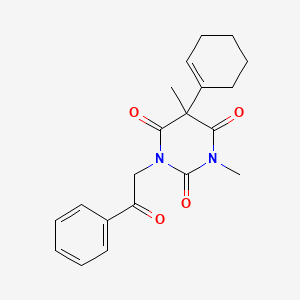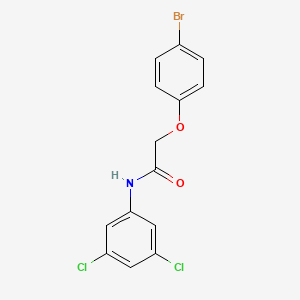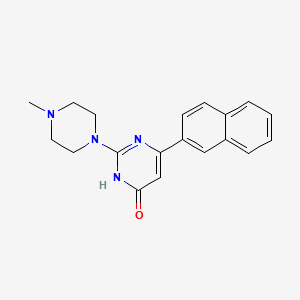![molecular formula C16H25FN2O2 B5992195 2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine](/img/structure/B5992195.png)
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound that features a morpholine ring substituted with a 4-fluoro-3-methoxyphenyl group and a dimethylethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as the choice of base and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and catalysts is also critical to minimize waste and improve the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimeth
Eigenschaften
IUPAC Name |
2-[4-[(4-fluoro-3-methoxyphenyl)methyl]morpholin-2-yl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2O2/c1-18(2)7-6-14-12-19(8-9-21-14)11-13-4-5-15(17)16(10-13)20-3/h4-5,10,14H,6-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUQHZBZUUWPKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)CC2=CC(=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-naphthyl{1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5992124.png)

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-cyclopentene-1-carboxamide](/img/structure/B5992138.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5992155.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentyl-2-phenylacetamide](/img/structure/B5992156.png)
![N-cyclopropyl-3-[1-(2-pyridin-2-ylacetyl)piperidin-3-yl]propanamide](/img/structure/B5992157.png)
![4,7-dichloro-6-(trichloromethyl)[1,3]dithiolo[4,5-c]pyridin-2-one](/img/structure/B5992163.png)
![2-[4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5992164.png)
![2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-9H-PURIN-6-OL](/img/structure/B5992165.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5992183.png)

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B5992216.png)
